molecular formula C13H14O4S B12517106 (E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate

(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate

Cat. No.: B12517106
M. Wt: 266.31 g/mol
InChI Key: WNNZBNLJVUQWSR-BQYQJAHWSA-N
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Description

(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate is an organic compound that belongs to the class of thioesters. This compound is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester. The compound’s structure includes a 2,3-dimethoxyphenyl group, which is a derivative of phenol with two methoxy groups attached to the benzene ring. The compound also features an enone moiety, which is a conjugated system of a carbonyl group and a double bond.

Preparation Methods

The synthesis of (E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable thioester precursor under acidic or basic conditions. The reaction typically proceeds through a condensation reaction, followed by the addition of a sulfur-containing reagent to form the thioester linkage. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thioester group to a thiol or a sulfide.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives.

Scientific Research Applications

(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate involves its interaction with various molecular targets and pathways. The compound’s thioester group can undergo hydrolysis to release the corresponding thiol, which can interact with biological molecules such as proteins and enzymes. The methoxy groups on the phenyl ring may also contribute to its biological activity by affecting its binding affinity to target molecules. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H14O4S

Molecular Weight

266.31 g/mol

IUPAC Name

S-methyl (E)-4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate

InChI

InChI=1S/C13H14O4S/c1-16-11-6-4-5-9(12(11)17-2)7-8-10(14)13(15)18-3/h4-8H,1-3H3/b8-7+

InChI Key

WNNZBNLJVUQWSR-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)C(=O)SC

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C(=O)SC

Origin of Product

United States

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